(1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane
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Description
“(1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane” is a chemical compound with the CAS Number: 2740562-37-0 . It has a molecular weight of 199.04 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9BrF2. The InChI Code is 1S/C6H9BrF2/c1-6(8,9)5-2-4(5)3-7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 .Scientific Research Applications
Synthesis and Biological Evaluation
Cyclopropane derivatives are utilized in the synthesis of biologically active compounds. For example, the synthesis and biological evaluation of bromophenol derivatives incorporating cyclopropyl moieties have been explored. These derivatives were found to be effective inhibitors of enzymes like carbonic anhydrase I and II and acetylcholinesterase, which are targets for the treatment of diseases such as Alzheimer's and Parkinson's. The ring-opening of cyclopropane is a key step in creating these derivatives, showcasing the importance of cyclopropane chemistry in developing new therapeutic agents (Boztaş et al., 2019).
Material Science and Polymer Chemistry
Cyclopropanes play a significant role in material science, particularly in the synthesis of polymers with unique properties. For instance, the copper-catalyzed ring-opening copolymerization of a vinyl cyclopropane and methyl methacrylate leads to polymers with cyclic moieties and unsaturation within their backbone, offering potential for creating materials with novel features (Ata et al., 2013).
Enantioselective Synthesis and Drug Development
The enantioselective synthesis of cyclopropane derivatives is critical for drug development, providing a pathway to chiral drugs with high specificity and efficacy. A practical enzymatic process has been developed for preparing chiral intermediates crucial for synthesizing drugs like Ticagrelor, used in treating acute coronary syndromes. This process highlights the utility of cyclopropane derivatives in streamlining drug synthesis and improving safety (Guo et al., 2017).
Organic Synthesis and Chemical Reactivity
Cyclopropane derivatives are instrumental in exploring organic synthesis mechanisms and reactivity. Their use in cycloaddition reactions and the development of methods for stereoselective synthesis are areas of significant interest. These compounds provide insights into reaction dynamics, stereochemistry, and the development of new synthetic routes for complex molecules. For example, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes to generate trifluoromethyl-substituted cyclopropanes showcases the versatility of cyclopropane chemistry in creating compounds with high diastereoselectivity and enantioselectivity, useful in various chemical synthesis applications (Denton et al., 2007).
Properties
IUPAC Name |
(1R,2R)-1-(bromomethyl)-2-(1,1-difluoroethyl)cyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c1-6(8,9)5-2-4(5)3-7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTKWQUZEUDULH-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1CBr)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1CBr)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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